molecular formula C5H7N3O2 B13946737 N-(3-aminoisoxazol-5-yl)acetamide CAS No. 4264-08-8

N-(3-aminoisoxazol-5-yl)acetamide

Cat. No.: B13946737
CAS No.: 4264-08-8
M. Wt: 141.13 g/mol
InChI Key: LZWKIUDDYIAKPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-aminoisoxazol-5-yl)acetamide is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

The synthesis of N-(3-aminoisoxazol-5-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 3-aminoisoxazole with acetic anhydride under controlled conditions. This reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. The product is then purified through recrystallization or chromatography .

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound with high purity. This method often employs automated systems to control reaction parameters and ensure consistent product quality .

Chemical Reactions Analysis

N-(3-aminoisoxazol-5-yl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(3-aminoisoxazol-5-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-aminoisoxazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

N-(3-aminoisoxazol-5-yl)acetamide can be compared with other isoxazole derivatives, such as 3-aminoisoxazole and 5-aminoisoxazole. While these compounds share a similar core structure, their functional groups and substitution patterns differ, leading to variations in their chemical reactivity and biological activities.

Similar Compounds

  • 3-Aminoisoxazole
  • 5-Aminoisoxazole
  • N-(3-ethylbenzo[d]isoxazol-5-yl)sulfonamide

These compounds are structurally related to this compound and are studied for their various applications in medicinal chemistry and organic synthesis .

Properties

CAS No.

4264-08-8

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

N-(3-amino-1,2-oxazol-5-yl)acetamide

InChI

InChI=1S/C5H7N3O2/c1-3(9)7-5-2-4(6)8-10-5/h2H,1H3,(H2,6,8)(H,7,9)

InChI Key

LZWKIUDDYIAKPC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=NO1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.